5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound that features a benzothiazole moiety, a dithioloquinoline core, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multiple steps, starting with the preparation of the benzothiazole and dithioloquinoline intermediates. Common synthetic methods include:
Cyclization Reactions: Benzothiazoles are often synthesized through cyclization reactions involving 2-mercaptoaniline and acid chlorides.
Functionalization: The dithioloquinoline core can be functionalized through various organic reactions, including nucleophilic substitution and electrophilic addition.
Thione Formation:
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes, such as one-pot multicomponent reactions and microwave-assisted synthesis, to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thione group, converting it to thiol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiazole or dithioloquinoline cores .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biology
Biologically, derivatives of benzothiazole and dithioloquinoline have shown promise as antimicrobial and anticancer agents. The compound’s ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease pathways .
Industry
Industrially, the compound’s stability and reactivity make it suitable for use in materials science, particularly in the development of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites, while the dithioloquinoline core may interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler analog with similar biological activity but lacking the dithioloquinoline core.
Dithioloquinoline Derivatives: Compounds with similar core structures but different substituents, offering varied reactivity and applications.
Properties
Molecular Formula |
C21H16N2OS5 |
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Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C21H16N2OS5/c1-21(2)18-17(19(25)29-28-18)12-7-3-5-9-14(12)23(21)16(24)11-26-20-22-13-8-4-6-10-15(13)27-20/h3-10H,11H2,1-2H3 |
InChI Key |
RKPYOEQEEYUNEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)CSC4=NC5=CC=CC=C5S4)C(=S)SS2)C |
Origin of Product |
United States |
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